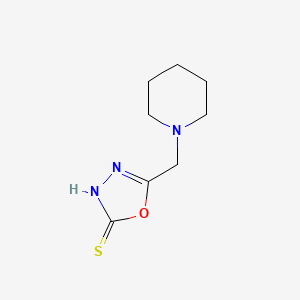

5-(ピペリジン-1-イルメチル)-1,3,4-オキサジアゾール-2-チオール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

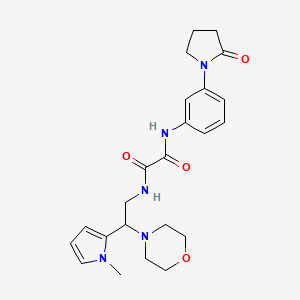

5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial and antiproliferative properties . The presence of the piperidine moiety in these molecules is a common structural feature that is often associated with various pharmacological activities.

Synthesis Analysis

The synthesis of 5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol and its derivatives typically involves multi-step reactions starting from basic building blocks such as carboxylic acids, esters, or carbohydrazides. For instance, the synthesis of N-substituted derivatives of this compound class can begin with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by subsequent steps to yield the desired 1,3,4-oxadiazole-2-thiol . Another approach involves the conversion of ethyl piperidin-3-carboxylate into the oxadiazole-thiol derivative through a series of reactions . These synthetic routes often employ weak bases and polar aprotic solvents to facilitate the formation of the target compounds .

Molecular Structure Analysis

The molecular structures of these compounds are typically elucidated using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. These methods provide detailed information about the chemical environment of the atoms within the molecule, the functional groups present, and the molecular mass, which are crucial for confirming the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can undergo various chemical reactions, including the Boulton–Katritzky rearrangement, which can lead to the formation of planar pyrazolines and pyrazoles under certain conditions . The reactivity of these compounds can be influenced by factors such as the presence of water, solvents like DMF, and acids like HCl . These reactions can result in the formation of different products, including spiropyrazoline compounds, which have distinct structural and chemical properties compared to the starting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol derivatives are influenced by their molecular structure. For example, the thermal stability of these compounds can be assessed through thermal analytical techniques, which can determine the decomposition temperature . The solubility, melting point, and other physicochemical characteristics are important for understanding the behavior of these compounds in biological systems and for their potential application as pharmaceutical agents .

科学的研究の応用

- 研究者は、5-(ピペリジン-1-イルメチル)-1,3,4-オキサジアゾール-2-チオール骨格を含む新規誘導体の合成を、潜在的な抗ウイルス剤として探求しています。 これらの化合物は、幅広いウイルスに対して有望な活性を示します .

- この化合物の特定の誘導体である4-(ピペリジン-1-イル)ピリジンは、第IIa因子の強力な阻害を示しました。 第IIa因子は血液凝固において重要な役割を果たしており、この発見は抗凝固療法に関連しています .

- この化合物中のピペリジン環は、創薬のための重要なビルディングブロックです。 研究者は、その合成経路、官能基化、および薬理学的用途を探求しています .

- この化合物の構造は、さまざまな多成分反応を可能にします。 研究者は、環化、環化付加、およびアミノ化プロセスにおけるその反応性を探求しています .

- 研究者は、この化合物を含む水素化と環化付加反応を研究しています。 これらの変換は、さまざまなピペリジン誘導体へのアクセスを提供します .

抗ウイルス剤

第IIa因子阻害

医薬品化学

多成分反応

水素化と環化付加

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These targets could include various enzymes, receptors, and proteins within the body.

Mode of Action

The interaction of the compound with its targets would depend on the specific chemical structure of the compound and the target. It could involve forming bonds with active sites on the target molecule, leading to activation, inhibition, or modulation of the target’s function .

Biochemical Pathways

Again, this would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular biochemical pathway, it could affect the production of certain metabolites or the rate of certain reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the route of administration. Unfortunately, without specific information on the compound, it’s difficult to provide details .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and function to potential therapeutic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .

特性

IUPAC Name |

5-(piperidin-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c13-8-10-9-7(12-8)6-11-4-2-1-3-5-11/h1-6H2,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPPTWZIXHOYAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NNC(=S)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2520616.png)

![2-({4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520621.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2520624.png)

![3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520627.png)

![4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520632.png)

![1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2520634.png)

![1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B2520635.png)

![Ethyl 4-[(2-nitrophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2520636.png)

![4-cyano-N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2520638.png)